molecular formula C16H14BrNO3S B2873070 5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1428358-13-7

5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No. B2873070
CAS RN: 1428358-13-7
M. Wt: 380.26
InChI Key: ZQRXQGFSALBQJO-UHFFFAOYSA-N
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Description

5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound is a member of the furan family of organic compounds and has a unique molecular structure that makes it an ideal candidate for various research studies.

Scientific Research Applications

Synthesis and Antibacterial Activities

One study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives via Suzuki-Miyaura Cross-Coupling, revealing significant antibacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The study highlighted a particular compound's effectiveness against NDM-positive bacteria A. baumannii, demonstrating superior activity compared to various commercially available drugs. Docking studies and molecular dynamics (MD) simulations validated these findings, identifying active sites and molecular interaction stability (A. Siddiqa et al., 2022).

Chemical Reactivity and Modification

Research on the bromination of methyl furan-2-carboxylate and furan-2-carbaldehyde in the presence of aluminium chloride provided insights into the chemical reactivity and synthesis of furan- and thiophen-2-carboxylic acids with various substituents. This work established convenient routes for synthesizing esters derived from these acids, contributing to the development of methodologies for functionalizing furan and thiophen rings, which are critical in the synthesis of pharmacologically active compounds (D. Chadwick et al., 1973).

Antiprotozoal Agents

Another study highlighted the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, showcasing the potential of furan derivatives in combating protozoal infections. These compounds exhibited strong DNA affinities and showed significant in vitro activity against T. b. rhodesiense and P. falciparum, with promising in vivo activity in the trypanosomal STIB900 mouse model. This research underscores the potential of furan derivatives in developing new antiprotozoal therapies (M. Ismail et al., 2004).

properties

IUPAC Name

5-bromo-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S/c17-15-4-3-14(21-15)16(19)18(10-12-6-8-20-11-12)7-5-13-2-1-9-22-13/h1-4,6,8-9,11H,5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRXQGFSALBQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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